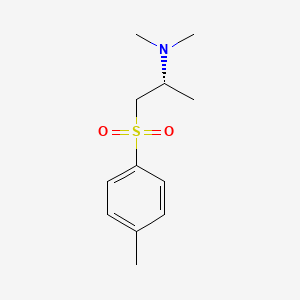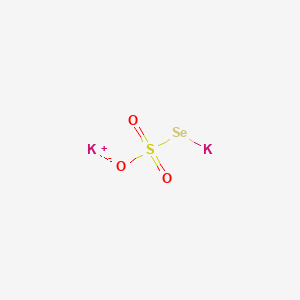
Dipotassium Selenosulfate; Potassium selenosulfate; Potassium selenosulfate (K2SeSO3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenosulfuric Acid Dipotassium Salt, Technical Grade, also known as Dipotassium Selenosulfate, is a chemical compound with the molecular formula K₂SeSO₄ and a molecular weight of 237.22 g/mol . This compound is a white crystalline powder that is soluble in water and is commonly used in various fields such as medical research, environmental research, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Selenosulfuric Acid Dipotassium Salt typically involves the reaction of potassium selenite with sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
K2SeO3+H2SO4→K2SeSO4+H2O
Industrial Production Methods
In industrial settings, the production of Selenosulfuric Acid Dipotassium Salt involves large-scale reactions in reactors where potassium selenite and sulfuric acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete reaction. The product is then purified through filtration and recrystallization processes to obtain the technical grade compound .
Análisis De Reacciones Químicas
Types of Reactions
Selenosulfuric Acid Dipotassium Salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the selenium or sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogens and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield selenates or sulfates, while reduction reactions may produce selenides or sulfides .
Aplicaciones Científicas De Investigación
Selenosulfuric Acid Dipotassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in the study of selenium metabolism and its role in biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of selenium deficiency and related disorders.
Industry: It is used in the production of selenium-containing compounds and materials
Mecanismo De Acción
The mechanism by which Selenosulfuric Acid Dipotassium Salt exerts its effects involves the interaction of selenium and sulfur atoms with various molecular targets. Selenium is known to play a crucial role in the activity of certain enzymes and proteins, particularly those involved in antioxidant defense and redox regulation. The compound can modulate the activity of these enzymes and proteins, thereby influencing various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Sodium Selenosulfate: Similar to Selenosulfuric Acid Dipotassium Salt, Sodium Selenosulfate is used in various chemical and biological applications. It has the molecular formula Na₂SeSO₄.
Selenium Dioxide: This compound is used as an oxidizing agent and in the synthesis of other selenium compounds.
Sodium Selenite: It is commonly used as a dietary supplement and in the study of selenium metabolism.
Uniqueness
Selenosulfuric Acid Dipotassium Salt is unique due to its specific combination of selenium and sulfur atoms, which imparts distinct chemical and biological properties. Its solubility in water and stability under various conditions make it a valuable reagent in both research and industrial applications .
Propiedades
Fórmula molecular |
K2O3SSe |
|---|---|
Peso molecular |
237.23 g/mol |
Nombre IUPAC |
potassium;sulfonatoselanylpotassium |
InChI |
InChI=1S/2K.H2O3SSe/c;;1-4(2,3)5/h;;(H2,1,2,3,5)/q2*+1;/p-2 |
Clave InChI |
TZANCIIMYJNSQI-UHFFFAOYSA-L |
SMILES canónico |
[O-]S(=O)(=O)[Se][K].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


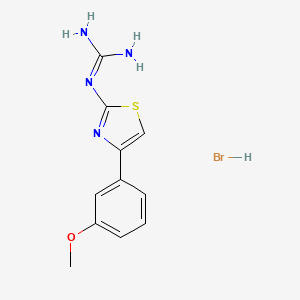
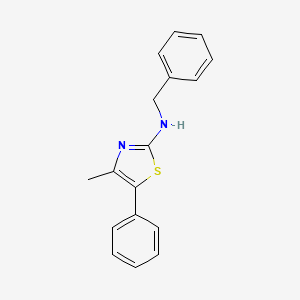
![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
![Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13847215.png)
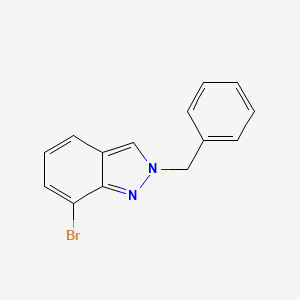
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
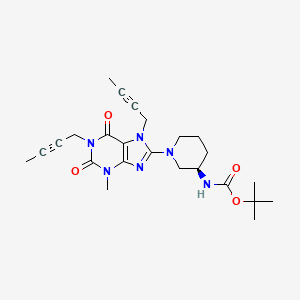


![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
